An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)-2-oxoacetate
An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-chlorophenyl)-2-oxoacetate, also known by its synonym 4-chloro-α-oxobenzeneacetic acid methyl ester, is a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive α-ketoester moiety and a chlorinated phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, applications, and safety considerations, designed to support researchers in its effective and safe utilization. The strategic placement of the methyl ester and the chlorine atom on the aromatic ring offers multiple avenues for synthetic modification, rendering it a key component in the discovery of novel compounds with potential biological activity.[1][2]
Chemical Identity and Properties
A clear understanding of the chemical identity and physical properties of a compound is fundamental to its application in a research and development setting.
Synonyms and Identifiers:
-
Methyl 4-chloro-α-oxobenzeneacetate[3]
-
Benzeneacetic acid, 4-chloro-α-oxo-, methyl ester[3]
-
Methyl (4-chlorophenyl)(oxo)acetate
| Identifier | Value |
| CAS Number | 37542-28-2[3] |
| Molecular Formula | C₉H₇ClO₃[3] |
| Molecular Weight | 198.60 g/mol [3] |
| MDL Number | MFCD00157150[3] |
Physicochemical Properties:
| Property | Value |
| Appearance | White to off-white solid[3] |
| Melting Point | 55 °C[3] |
| Boiling Point | 290.5±23.0 °C (Predicted)[3] |
| Density | 1.298±0.06 g/cm³ (Predicted)[3] |
| Storage Temperature | 2-8°C[3] |
Chemical Structure:
Caption: Chemical structure of Methyl 2-(4-chlorophenyl)-2-oxoacetate.
Synthesis and Purification
The synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate can be approached through several synthetic routes, primarily involving the oxidation of a suitable precursor followed by esterification, or vice-versa. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Representative Synthesis Workflow:
Caption: A plausible synthetic route to Methyl 2-(4-chlorophenyl)-2-oxoacetate.
Experimental Protocol:
Part 1: Oxidation of 4-Chloroacetophenone to 2-(4-Chlorophenyl)-2-oxoacetic acid
This step involves the oxidation of the methyl group of 4-chloroacetophenone to a carboxylic acid. Selenium dioxide is a common reagent for this type of transformation.[4][5][6]
-
In a well-ventilated fume hood, to a solution of 4-chloroacetophenone in a suitable solvent such as dioxane or aqueous ethanol, add a stoichiometric amount of selenium dioxide.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
The filtrate, containing the crude 2-(4-chlorophenyl)-2-oxoacetic acid, can be carried forward to the next step or purified by recrystallization.
Part 2: Fischer Esterification of 2-(4-Chlorophenyl)-2-oxoacetic acid
The carboxylic acid is then converted to its methyl ester via an acid-catalyzed esterification with methanol.[7][8][9]
-
Dissolve the crude 2-(4-chlorophenyl)-2-oxoacetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours, again monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(4-chlorophenyl)-2-oxoacetate.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Analytical Characterization
The identity and purity of the synthesized methyl 2-(4-chlorophenyl)-2-oxoacetate must be confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[10][11][12][13][14][15][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. The aromatic protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (approximately 7.4-8.0 ppm), characteristic of a para-substituted benzene ring. The integration of these signals should correspond to a 3:4 proton ratio (methyl:aromatic).[13]
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each unique carbon atom. The carbonyl carbon of the ester and the ketone will appear significantly downfield (typically >160 ppm). The aromatic carbons will have signals in the 120-140 ppm range, and the methyl ester carbon will be observed around 50-55 ppm.[11][15][18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21][22][23]
-
The IR spectrum of methyl 2-(4-chlorophenyl)-2-oxoacetate will be characterized by strong absorption bands for the two carbonyl groups (C=O). The ester carbonyl stretch is typically observed around 1730-1750 cm⁻¹, while the ketone carbonyl stretch will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹. Other characteristic peaks include C-O stretching for the ester and C-Cl stretching in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[24][25][26][27]
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.60 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment peaks, appearing as M⁺ and M+2 peaks.
Applications in Research and Drug Development
Methyl 2-(4-chlorophenyl)-2-oxoacetate serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its utility stems from the reactivity of the α-ketoester functionality, which can participate in a wide range of chemical transformations.
-
Synthesis of Biologically Active Molecules: The 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds. This building block can be incorporated into larger molecules to explore their potential as antimicrobial or anticancer agents.[1][2]
-
Intermediate in Organic Synthesis: It can be used as a precursor for the synthesis of more complex molecules through reactions such as condensations, cyclizations, and reductions. The keto and ester groups provide handles for a variety of chemical modifications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling methyl 2-(4-chlorophenyl)-2-oxoacetate.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[28][29][30][31]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[28][29][30][31][32][33]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[3][29][30]
-
Recommended storage temperature is 2-8°C.[3]
Toxicology:
The toxicological properties of this specific compound may not be fully investigated. It should be handled with the care afforded to all laboratory chemicals. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[28][32][33]
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